molecular formula C11H6O3 B1288662 4-(1-Propynyl)phthalic Anhydride CAS No. 1240685-26-0

4-(1-Propynyl)phthalic Anhydride

Cat. No. B1288662
M. Wt: 186.16 g/mol
InChI Key: LBTIDDCTPLEEAG-UHFFFAOYSA-N
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Description

4-(1-Propynyl)phthalic Anhydride (CAS RN: 1240685-26-0) is a chemical compound with the molecular formula C₁₁H₆O₃. It exists as a white to yellow to orange powder or crystal. This compound is moisture-sensitive and should be stored under inert gas conditions .


Molecular Structure Analysis

The molecular formula C₁₁H₆O₃ corresponds to a bicyclic structure containing a phthalic anhydride moiety. The presence of a propynyl (ethynyl) group suggests a triple bond attached to the phthalic ring. For a visual representation, refer to the ChemSpider entry .


Physical And Chemical Properties Analysis

  • Melting Point : 4-(1-Propynyl)phthalic Anhydride exhibits a melting point range of 113.0°C to 117.0°C .

Scientific Research Applications

Environmental Pollutants and Human Health

Phthalic anhydrides, including compounds similar to 4-(1-Propynyl)phthalic Anhydride, have been identified as environmental pollutants with potential implications for human health. These compounds are known to act as endocrine disruptors, interfering with the body's hormonal systems. For example, bisphenol A (BPA), nonylphenol (NP), and di(2-ethylhexyl)phthalate (DEHP) are among chemicals found in plastics acting as endocrine disruptors, impacting reproductive organs and potentially contributing to male infertility through mechanisms such as germ cell apoptosis (Lagos-Cabré & Moreno, 2012).

Natural Sources and Biological Activities

Research indicates that phthalic acid esters (PAEs), chemically related to 4-(1-Propynyl)phthalic Anhydride, are not solely synthetic pollutants but may also be biosynthesized in nature. These compounds have been discovered in various natural sources, including plants and microorganisms, and exhibit a range of biological activities such as allelopathic, antimicrobial, and insecticidal effects. This challenges the perception of PAEs as merely human-made pollutants and calls for further studies to understand their ecological roles and impacts (Huang et al., 2021).

Toxicity and Exposure in Humans

A comprehensive review of phthalate exposure in humans, especially focusing on metabolites of phthalates, sheds light on their widespread presence and potential health risks. Phthalates have been associated with developmental and reproductive toxicity, highlighting the importance of monitoring and regulating exposure. Children, in particular, have been found to be at higher risk due to their greater exposure levels compared to adults. This review emphasizes the need for ongoing research to assess the health implications of phthalate exposure and to develop safer alternatives (Katsikantami et al., 2016).

Implications for Aquatic Environments

Phthalates, including derivatives and compounds related to 4-(1-Propynyl)phthalic Anhydride, have been identified as contaminants in aquatic environments, with conventional and advanced wastewater treatment processes playing a critical role in their removal. The presence of phthalates in water bodies poses risks to aquatic life and emphasizes the need for effective wastewater treatment methods to minimize environmental contamination (Gani & Kazmi, 2016).

Safety And Hazards

  • Precautionary Measures :
    • P332 + P313: If skin irritation occurs, seek medical advice .

properties

IUPAC Name

5-prop-1-ynyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O3/c1-2-3-7-4-5-8-9(6-7)11(13)14-10(8)12/h4-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTIDDCTPLEEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC2=C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301338043
Record name 4-(1-Propynyl)phthalic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301338043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Propynyl)phthalic Anhydride

CAS RN

1240685-26-0
Record name 4-(1-Propynyl)phthalic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301338043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Propynyl)phthalic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromophtalic anhydride (50.0 g, 0.22 mol), triethylamine (33.8 mL, 0.24 mol) and toluene (220 mL) were mixed in a glass reactor over nitrogen (g) atmosphere at room temperature. Bis(triphenylphosphine)palladiumchloride (0.77 g, 0.001 mol), CuI (0.42 g, 0.002 mol) and triphenylphosphine (0.87 g, 0.003 mol) were added and the temperature was raised to 50° C. Propyne (18.0 g, 0.45 mol) was slowly added through a gas inlet during 3 hours. The reaction mixture was filtered through a glass filter funnel and the solution was concentrated to dryness to give crude solid product (40.1 g, 98%). The product was re-crystallized from toluene to give a light yellow solid (24.7 g, 60%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
0.77 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.42 g
Type
catalyst
Reaction Step Three
Quantity
0.87 g
Type
catalyst
Reaction Step Three
Yield
98%

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